Dynorphin A Porcine Fragment 1-13

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

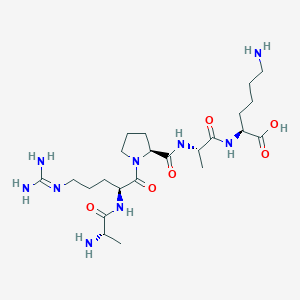

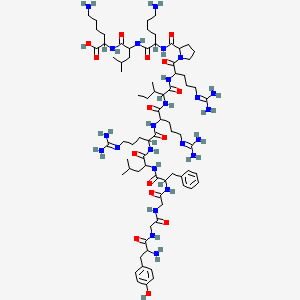

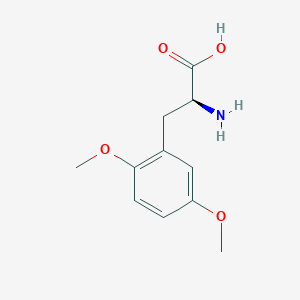

Dynorphin A Porcine Fragment 1-13 is a bioactive product of dynorphin A . It has an empirical formula of C75H126N24O15, a CAS Number of 72957-38-1, and a molecular weight of 1603.95 . It is a potent, endogenous κ opioid receptor agonist and is antinociceptive at physiological concentrations .

Molecular Structure Analysis

The molecular structure of Dynorphin A Porcine Fragment 1-13 is represented by the SMILES string and InChI key provided . The SMILES string is a line notation for encoding molecular structures and specific instances of chemical reactions.Chemical Reactions Analysis

Dynorphin A Porcine Fragment 1-13 interacts with N-methyl-D-aspartate (NMDA) as well as with opioid receptors . It elevates intracellular calcium [Ca2+]i level and contributes to the loss of neurons affecting neuronal viability .Physical And Chemical Properties Analysis

Dynorphin A Porcine Fragment 1-13 is a powder with a peptide content of ≥50% . It is stored at a temperature of -20°C .科学的研究の応用

Radioimmunoassay Development

Dynorphin A, isolated from porcine pituitary extracts, is recognized for its potent opioid properties. A specific radioimmunoassay for dynorphin A was developed using synthetic dynorphin-(1–13), the biologically active NH2-terminal fragment of the peptide. This assay facilitated the study of dynorphin distribution in tissues, offering crucial insights into its physiological roles and interactions (Ghazarossian, Chavkin, & Goldstein, 1980).

Biotransformation Analysis

The biotransformation of Dynorphin A (DYN A) in various environments provides valuable information on its stability and metabolic pathways. A study investigated the biotransformation of DYN A-porcine in rat inflamed tissue, rat serum, and trypsin solution, revealing that its breakdown is significantly influenced by the surrounding environment. This research is essential for understanding the peptide's pharmacokinetics and potential therapeutic applications (Morgan et al., 2012).

Structure-Activity Relationships

Understanding the structural features of dynorphin A is crucial for comprehending its receptor interactions and potency. Studies on the structural modifications of dynorphin A, including the removal of specific amino acids and other alterations, have shed light on the peptide's bioactivity and receptor specificity. These findings are significant for designing analogs with desired pharmacological properties (Chavkin & Goldstein, 1981).

特性

IUPAC Name |

6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVIBUHLQIYUEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H126N24O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1604.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Tyr-gly-gly-phe-leu-D-arg-arg-ile-arg-pro-lys-leu-lys-OH | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)